molecular formula C11H15ClN2O3S B2856587 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine CAS No. 97630-43-8

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine

Cat. No. B2856587
CAS RN: 97630-43-8
M. Wt: 290.76
InChI Key: AROSEUNOEYMHLM-UHFFFAOYSA-N
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Description

“5-Chloro-2-methoxybenzenesulfonyl chloride” is a chemical compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.082 g/mol . It’s also known by several synonyms, including “5-chloro-2-methoxybenzene-1-sulfonyl chloride”, “5-chloro-2-methoxyphenylsulfonyl chloride”, and “benzenesulfonyl chloride, 5-chloro-2-methoxy” among others .


Molecular Structure Analysis

The InChI Key for “5-Chloro-2-methoxybenzenesulfonyl chloride” is FCJGLIMDVOTBLO-UHFFFAOYSA-N . The SMILES representation is COC1=C (C=C (C=C1)Cl)S (=O) (=O)Cl .


Physical And Chemical Properties Analysis

“5-Chloro-2-methoxybenzenesulfonyl chloride” has a melting point of 100-104 °C and a predicted boiling point of 344.6±32.0 °C . Its predicted density is 1.487±0.06 g/cm3 . It appears as a white to orange to green powder or crystal .

Safety and Hazards

“5-Chloro-2-methoxybenzenesulfonyl chloride” is classified as a dangerous substance. It has hazard statements H290, H314, and H318, indicating that it may be corrosive to metals, cause severe skin burns and eye damage, and cause serious eye damage . Precautionary statements include P234, P260, P264, P280, P301+P330+P331+P310, P303+P361+P353+P310+P363, P304+P340+P310, P305+P351+P338+P310, P390, P405, P406, P501, P260h, P301+P330+P331, P303+P361+P353, P305+P351+P338, and P501a .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROSEUNOEYMHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine

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